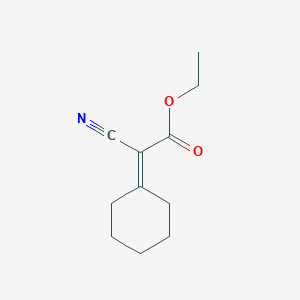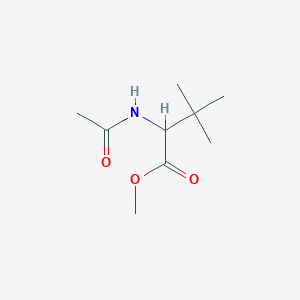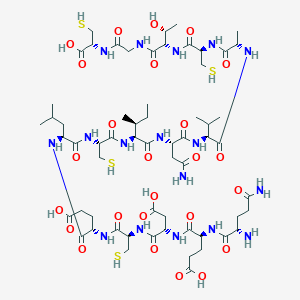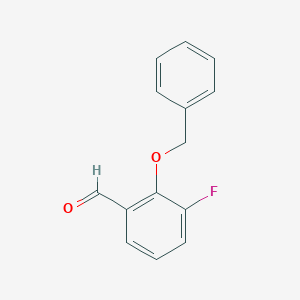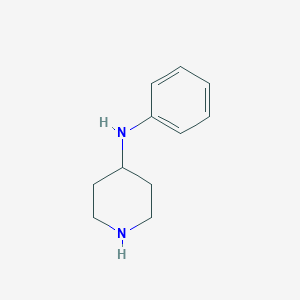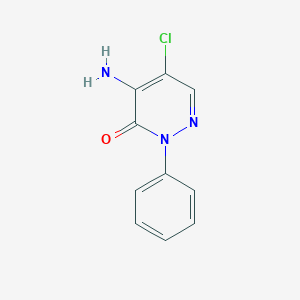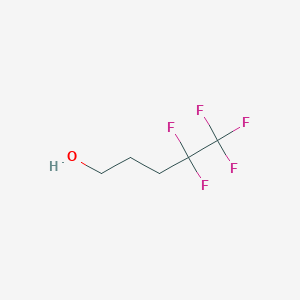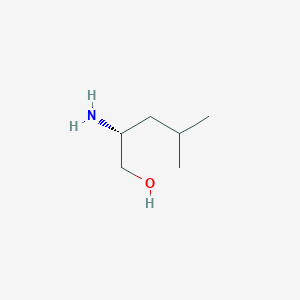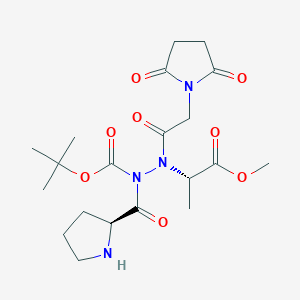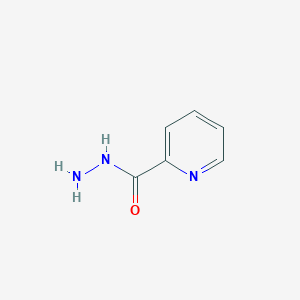![molecular formula C13H16N2 B126138 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole CAS No. 1035092-07-9](/img/structure/B126138.png)
5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole" is a derivative of the pyrazole class, which is known for its significance in pharmaceutical and agrochemical industries due to the diverse biological activities these compounds exhibit. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is a substituted pyrazole with a methyl group at the 5-position and a 4-(propan-2-yl)phenyl group at the 3-position.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves condensation reactions, as seen in the synthesis of related compounds. For instance, the synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol involved a condensation reaction followed by crystal growth using a solvent evaporation technique . Similarly, a one-pot, four-component condensation reaction was used to synthesize 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives . These methods suggest that the synthesis of "5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole" could also be achieved through a multi-component reaction, possibly involving a condensation step.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined using single-crystal X-ray diffraction, which revealed the compound crystallizes in the monoclinic system with specific unit cell parameters . Similarly, the structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine was elucidated by X-ray analysis, showing a planar conformation . These studies indicate that detailed structural analysis of "5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole" would likely involve similar techniques to determine its conformation and crystalline properties.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, often influenced by their substituents. For instance, the reaction of a pyrazolone derivative with copper(II) ions resulted in the formation of a complex, demonstrating the compound's ability to act as a ligand . The presence of different functional groups on the pyrazole ring can significantly affect its reactivity and the type of chemical reactions it can undergo. Therefore, "5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole" may also exhibit unique reactivity patterns based on its molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be diverse. For example, the thermal stability and decomposition kinetics of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol were studied using thermogravimetric analysis, revealing stability up to 160 °C . Dielectric studies on the same compound showed frequency-dependent behavior of dielectric constant and loss . These findings suggest that "5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole" would also have specific thermal and dielectric properties that could be characterized using similar analytical techniques.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole is a derivative within the broad class of pyrazoles, known for their significant role in medicinal chemistry and organic synthesis. Pyrazoles, including methyl-substituted ones, have been explored for their potential in producing compounds with a wide spectrum of biological activities. The synthesis of these derivatives has been of particular interest due to their medicinal scaffolds, highlighting their importance in drug discovery and development processes.
Methyl-linked pyrazoles, for example, are potent medicinal scaffolds exhibiting a wide spectrum of biological activities, suggesting that 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole could similarly hold significant medicinal value. The detailed synthetic approaches and medical significances of these derivatives are well-documented, emphasizing their role in generating new leads with high efficacy and potentially lower microbial resistance (Sharma et al., 2021).
Heterocyclic Compound Synthesis
The compound's relevance extends to its utility in synthesizing heterocyclic compounds. For instance, derivatives of pyrazoline have been employed as building blocks for constructing a variety of heterocycles, such as imidazoles, thiazoles, and pyridines, showcasing the versatility of pyrazoline-based compounds in organic chemistry. This utility is grounded in the unique reactivity of such derivatives, offering mild reaction conditions for generating a diverse array of heterocyclic compounds and dyes from various precursors, including amines and phenols (Gomaa & Ali, 2020).
Pharmacological Applications
Pharmacologically, pyrazole derivatives, including 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole, may have significant implications. The scaffold has been associated with various pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These activities underline the potential of pyrazoline and its derivatives in the development of new therapeutic agents, where the molecular structure can be tailored for specific biological targets (Shaaban et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-3-(4-propan-2-ylphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9(2)11-4-6-12(7-5-11)13-8-10(3)14-15-13/h4-9H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSNOXNONNFMKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(C=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571573 |
Source


|
| Record name | 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |
CAS RN |
1035092-07-9 |
Source


|
| Record name | 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

